REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[OH:9][CH2:10]C1C(O)=C(CO)C=C(C)C=1.O.O.C(O)(=O)C(O)=O.CCOCCOC(C)=O.C=O>O>[C:1]1([CH:10]=[O:9])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[OH:7] |f:2.3.4|
|
Name
|
|
Quantity
|
519 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC=C1O)C
|
Name
|
|
Quantity
|
538.2 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC(=CC(=C1O)CO)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCCOC(=O)C
|
Name
|
32
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
ADDITION
|
Details
|
in a solvent mixture of 40 ml
|
Type
|
CUSTOM
|
Details
|
forming the alternating copolymer
|
Type
|
CUSTOM
|
Details
|
At 102° C
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1O)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |